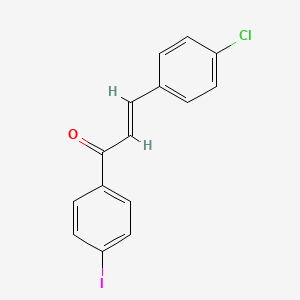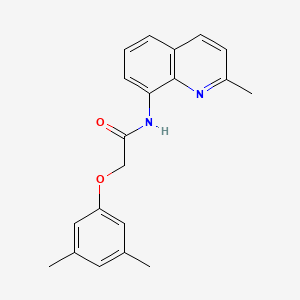![molecular formula C19H20ClN3O4 B11565613 4-methoxybenzyl (2E)-2-{4-[(3-chlorophenyl)amino]-4-oxobutan-2-ylidene}hydrazinecarboxylate](/img/structure/B11565613.png)
4-methoxybenzyl (2E)-2-{4-[(3-chlorophenyl)amino]-4-oxobutan-2-ylidene}hydrazinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3E)-N-(3-CHLOROPHENYL)-3-[({[(4-METHOXYPHENYL)METHOXY]CARBONYL}AMINO)IMINO]BUTANAMIDE: is a synthetic organic compound characterized by its complex molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3E)-N-(3-CHLOROPHENYL)-3-[({[(4-METHOXYPHENYL)METHOXY]CARBONYL}AMINO)IMINO]BUTANAMIDE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common reagents used in these reactions include chlorinating agents, methoxyphenyl derivatives, and carbonylating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound is susceptible to nucleophilic substitution reactions, where functional groups can be replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in inert atmospheres to prevent unwanted side reactions.
Substitution: Nucleophiles such as amines or thiols; reactions may require catalysts or specific pH conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology: In biological research, the compound can be used to study enzyme interactions and cellular pathways. Its ability to interact with specific proteins makes it a valuable tool for understanding biological processes.
Medicine: In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (3E)-N-(3-CHLOROPHENYL)-3-[({[(4-METHOXYPHENYL)METHOXY]CARBONYL}AMINO)IMINO]BUTANAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Dichloroaniline: A compound with a similar aromatic structure but different functional groups.
Steviol glycoside: Another compound with a complex molecular structure used in different applications.
Uniqueness: What sets (3E)-N-(3-CHLOROPHENYL)-3-[({[(4-METHOXYPHENYL)METHOXY]CARBONYL}AMINO)IMINO]BUTANAMIDE apart is its specific combination of functional groups, which confer unique chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research and industrial applications.
Properties
Molecular Formula |
C19H20ClN3O4 |
|---|---|
Molecular Weight |
389.8 g/mol |
IUPAC Name |
(4-methoxyphenyl)methyl N-[(E)-[4-(3-chloroanilino)-4-oxobutan-2-ylidene]amino]carbamate |
InChI |
InChI=1S/C19H20ClN3O4/c1-13(10-18(24)21-16-5-3-4-15(20)11-16)22-23-19(25)27-12-14-6-8-17(26-2)9-7-14/h3-9,11H,10,12H2,1-2H3,(H,21,24)(H,23,25)/b22-13+ |
InChI Key |
NCCCGDLYJSHJJA-LPYMAVHISA-N |
Isomeric SMILES |
C/C(=N\NC(=O)OCC1=CC=C(C=C1)OC)/CC(=O)NC2=CC(=CC=C2)Cl |
Canonical SMILES |
CC(=NNC(=O)OCC1=CC=C(C=C1)OC)CC(=O)NC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]-1-oxo-1H-isochromene-3-carboxamide](/img/structure/B11565530.png)
![5-chloro-N-[2-(4-fluorophenyl)-6-methyl-2H-benzotriazol-5-yl]naphthalene-1-carboxamide](/img/structure/B11565531.png)
![4-[(2,5-dimethylphenyl)amino]-2H-chromen-2-one](/img/structure/B11565532.png)

![1,1'-Decane-1,10-diylbis[3-(3-ethylphenyl)urea]](/img/structure/B11565546.png)
![4-[(E)-({2-[(Furan-2-YL)formamido]acetamido}imino)methyl]-2-methoxyphenyl 3-bromobenzoate](/img/structure/B11565549.png)
![4-(4-bromophenyl)-3-hydroxy-7,7-dimethyl-2-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B11565551.png)
![2-Chloro-N-[(1E)-1-{N'-[(E)-(2,4-dimethoxyphenyl)methylidene]hydrazinecarbonyl}-2-phenyleth-1-EN-1-YL]benzamide](/img/structure/B11565556.png)
![2-(naphthalen-1-yl)-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11565561.png)
![N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide](/img/structure/B11565567.png)
![(2E,5Z)-5-(2,4-dichlorobenzylidene)-2-[(2E)-(3-nitrobenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B11565571.png)
![(3Z)-5-bromo-3-[(2E)-(2-hydroxybenzylidene)hydrazinylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11565575.png)

![(1S,2R,3aR)-2-(2,5-dimethoxyphenyl)-1-(phenylcarbonyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B11565592.png)
